- Asymmetric Diels-Alder reaction of acrylamides having trans-2,5-disubstituted pyrrolidines as chiral auxiliaries, Bulletin of the Chemical Society of Japan, 1987, 60(11), 4190-2
Cas no 14948-68-6 (2-iodo-4-oxatricyclo4.2.1.0,3,7nonan-5-one)
2-iodo-4-oxatricyclo4.2.1.0,3,7nonan-5-one Chemical and Physical Properties
Names and Identifiers
-
- 6-iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one
- 3, hexahydro-6-iodo-, stereoisomer
- 5-exo-Iod-6-endo-hydroxy-norbornan-carbonsaeure-(2 endo)-lacton
- 5-Iod-6-hydroxy-endo-norbornan-carbonsaeure-(2)-lacton
- AC1L6F4X
- AC1Q6HME
- CTK0B1825
- NCIOpen2_006317
- NSC97120
- 2-iodo-4-oxatricyclo4.2.1.0,3,7nonan-5-one
-
- MDL: MFCD00089713
- Inchi: 1S/C8H9IO2/c9-6-3-1-4-5(2-3)8(10)11-7(4)6/h3-7H,1-2H2
- InChI Key: HDHTTWLQAIUNEA-UHFFFAOYSA-N
- SMILES: IC1C2C3CC1CC3C(=O)O2
Computed Properties
- Exact Mass: 263.96427
Experimental Properties
- PSA: 26.3
2-iodo-4-oxatricyclo4.2.1.0,3,7nonan-5-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I706745-25mg |
2-iodo-4-oxatricyclo[4.2.1.0,3,7]nonan-5-one |
14948-68-6 | 25mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I706745-50mg |
2-iodo-4-oxatricyclo[4.2.1.0,3,7]nonan-5-one |
14948-68-6 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | I706745-250mg |
2-iodo-4-oxatricyclo[4.2.1.0,3,7]nonan-5-one |
14948-68-6 | 250mg |
$ 340.00 | 2022-06-04 | ||
| Enamine | EN300-248094-1g |
2-iodo-4-oxatricyclo[4.2.1.0,3,7]nonan-5-one |
14948-68-6 | 95% | 1g |
$414.0 | 2023-09-15 | |
| Enamine | EN300-248094-5g |
2-iodo-4-oxatricyclo[4.2.1.0,3,7]nonan-5-one |
14948-68-6 | 95% | 5g |
$1199.0 | 2023-09-15 | |
| Enamine | EN300-248094-10g |
2-iodo-4-oxatricyclo[4.2.1.0,3,7]nonan-5-one |
14948-68-6 | 95% | 10g |
$1778.0 | 2023-09-15 | |
| Chemenu | CM415159-100mg |
3,5-Methano-2H-cyclopenta[b]furan-2-one, hexahydro-6-iodo- |
14948-68-6 | 95%+ | 100mg |
$152 | 2023-03-06 | |
| Chemenu | CM415159-250mg |
3,5-Methano-2H-cyclopenta[b]furan-2-one, hexahydro-6-iodo- |
14948-68-6 | 95%+ | 250mg |
$205 | 2023-03-06 | |
| Chemenu | CM415159-500mg |
3,5-Methano-2H-cyclopenta[b]furan-2-one, hexahydro-6-iodo- |
14948-68-6 | 95%+ | 500mg |
$363 | 2023-03-06 | |
| Chemenu | CM415159-1g |
3,5-Methano-2H-cyclopenta[b]furan-2-one, hexahydro-6-iodo- |
14948-68-6 | 95%+ | 1g |
$508 | 2023-03-06 |
2-iodo-4-oxatricyclo4.2.1.0,3,7nonan-5-one Production Method
Production Method 1
2-iodo-4-oxatricyclo4.2.1.0,3,7nonan-5-one Preparation Products
2-iodo-4-oxatricyclo4.2.1.0,3,7nonan-5-one Related Literature
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 2-iodo-4-oxatricyclo4.2.1.0,3,7nonan-5-one
Chemical Profile of 2-iodo-4-oxatricyclo[4.2.1.0,3,7]nonan-5-one (CAS No. 14948-68-6)
2-iodo-4-oxatricyclo[4.2.1.0,3,7]nonan-5-one (CAS No. 14948-68-6) is a highly specialized heterocyclic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry due to its unique structural framework and potential applications in drug development. This compound belongs to the class of tricyclic oxazolidinones, characterized by a fused ring system containing an iodine substituent at the 2-position and a ketone group at the 5-position. The presence of these functional groups makes it a versatile intermediate for constructing more complex molecular architectures.
The tricyclic core of this molecule imparts remarkable stability and rigidity, which are desirable properties in medicinal chemistry for designing bioactive molecules with enhanced binding affinity and metabolic resistance. The iodo substituent further enhances its utility as a synthetic building block, enabling palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, which are widely employed in the construction of biaryl motifs prevalent in many pharmaceuticals.
In recent years, there has been growing interest in tricyclic scaffolds due to their prevalence in natural products and their demonstrated ability to modulate biological targets effectively. For instance, studies have shown that tricyclic compounds often exhibit favorable pharmacokinetic profiles, including improved solubility and reduced susceptibility to enzymatic degradation. The oxazolidinone ring in particular has been explored as a pharmacophore in various therapeutic areas, including antiviral and anti-inflammatory agents.
The structure-activity relationship (SAR) of 2-iodo-4-oxatricyclo[4.2.1.0,3,7]nonan-5-one has been investigated in several contexts. Researchers have leveraged its reactivity to develop novel derivatives with enhanced biological activity. For example, modifications at the 3-position or 6-position of the tricyclic core have been shown to influence binding interactions with specific protein targets. Additionally, the introduction of electron-withdrawing or electron-donating groups can fine-tune the electronic properties of the molecule, thereby modulating its interaction with biological receptors.
One particularly intriguing application of this compound is in the synthesis of kinase inhibitors, which are critical targets in oncology research. The rigid tricyclic framework provides a scaffold that can mimic the ATP-binding pocket of kinases, while the iodine substituent allows for further functionalization through cross-coupling reactions to introduce additional recognition elements. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against various kinases, including those implicated in cancer cell proliferation and survival.
The synthetic utility of 2-iodo-4-oxatricyclo[4.2.1.0,3,7]nonan-5-one extends beyond kinase inhibitors; it has also been employed in the development of antimicrobial agents and neurological drugs. The ability to perform late-stage functionalization via cross-coupling reactions allows chemists to tailor the molecular structure for specific biological activities without compromising the core tricyclic scaffold. This flexibility has led to several high-throughput screening campaigns aimed at identifying novel bioactive derivatives.
In terms of mechanistic studies, researchers have explored the reactivity of the iodine substituent under various conditions to understand its role in mediating chemical transformations. For example, investigations into palladium-catalyzed coupling reactions have revealed insights into how steric and electronic factors influence reaction outcomes. These findings not only advance our understanding of organometallic chemistry but also provide practical guidelines for optimizing synthetic protocols involving this compound.
The pharmacological profile of derivatives derived from 2-iodo-4-oxatricyclo[4.2.1.0,3,7]nonan-5-one continues to be an area of active investigation. Preclinical studies have highlighted its potential as a lead compound for further optimization towards therapeutic applications. The compound’s ability to engage multiple biological pathways simultaneously makes it an attractive candidate for multitarget drug discovery efforts aimed at addressing complex diseases.
Looking ahead, advancements in computational chemistry and machine learning algorithms are expected to accelerate the discovery process for new derivatives of this compound by predicting bioactivity and optimizing molecular structures before experimental synthesis is undertaken. Such computational approaches can significantly reduce the time and resources required for hit identification and lead optimization pipelines.
The broader significance of compounds like 2-iodo-4-oxatricyclo[4.2.1.0,3,7]nonan-5-one lies in their role as catalysts for innovation within pharmaceutical research; they provide chemists with robust platforms from which novel therapeutics can be developed rapidly and efficiently.
14948-68-6 (2-iodo-4-oxatricyclo4.2.1.0,3,7nonan-5-one) Related Products
- 76140-13-1(4-Iodo-6-oxabicyclo3.2.1octan-7-one)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)